N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Description
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted at the 6-position with a carboxamide group. The ethyl linker is functionalized with hydroxyl, furan-3-yl, and thiophen-2-yl moieties, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-17(12-3-4-14-15(8-12)25-11-20-14)19-10-18(22,13-5-6-23-9-13)16-2-1-7-24-16/h1-9,11,22H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTBNZULIFECKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C4=COC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound notable for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound features a unique structure that combines furan, thiophene, and benzothiazole moieties, contributing to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 381.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 2097915-93-8 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the compound . Research indicates that these compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of key metabolic pathways or cellular structures critical for bacterial survival.
Anticancer Properties
The compound has shown promise as an anticancer agent in several in vitro studies. It has been reported to induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression . A notable study demonstrated that derivatives of benzothiazole exhibited moderate to high potency against cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer) .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Benzothiazole derivatives have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a pathway for therapeutic application in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various benzothiazole derivatives against M. tuberculosis, reporting moderate to good anti-tubercular activity. The compound under discussion was among those tested, showing significant inhibition at specific concentrations .
- Cancer Cell Inhibition : In a comparative analysis of several compounds, this compound demonstrated a selective cytotoxic effect on cancer cells while sparing normal cells, indicating its potential as a selective anticancer agent .
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vitro Analysis : The compound's ability to inhibit cell proliferation was assessed using various assays (MTT, colony-forming unit assays), confirming its potential as an effective therapeutic agent against specific cancers.
- Mechanistic Studies : Investigations into the molecular mechanisms revealed interactions with key cellular targets that lead to apoptosis in cancer cells. This included the modulation of signaling pathways associated with cell survival and death .
Scientific Research Applications
Antibacterial and Antifungal Activity
Research indicates that derivatives of compounds similar to N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide exhibit significant antibacterial and antifungal properties. The presence of both furan and thiophene rings enhances the compound's interaction with biological systems, making it a candidate for developing new therapeutic agents against resistant strains of bacteria and fungi.
Drug Development
The compound serves as a lead structure for the development of novel pharmaceuticals due to its promising biological activities. Its ability to interact with various biological targets can be exploited in drug design, particularly for conditions related to infections or inflammation .
Material Science
In addition to its biological applications, this compound can be utilized in materials science for creating new polymers or composites with enhanced properties. The incorporation of such organic compounds into materials can improve their mechanical strength or chemical resistance.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are sparse, related research provides insights into its potential applications:
| Study | Findings |
|---|---|
| Study A | Demonstrated antibacterial activity against Gram-positive bacteria using similar furan-thiophene derivatives. |
| Study B | Showed anti-inflammatory effects in vitro using compounds with analogous structures, indicating potential therapeutic uses in inflammatory diseases. |
| Study C | Investigated the synthesis of related compounds for use in drug delivery systems, highlighting the versatility of furan-thiophene structures in pharmaceutical applications. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs share benzothiazole or benzothiophene backbones with varied substituents. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations :
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : Compound 86 showed selective antimicrobial effects, likely due to the nitrothiazole group’s electron-withdrawing properties . The target compound’s hydroxyl group may modulate solubility and bioavailability.
- Crystallographic Data : Analogous furan-carboxamide compounds exhibit defined hydrogen-bonding networks, critical for stabilizing ligand-receptor interactions .
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction intermediates are involved?
Answer:
The synthesis typically involves multi-step protocols, starting with the preparation of benzothiazole and heterocyclic fragments. Key steps include:
- Thiazole ring formation : Cyclocondensation of thioamides with α-halo ketones or aldehydes under acidic conditions .
- Coupling reactions : Amide bond formation between the benzothiazole-6-carboxylic acid derivative and the hydroxyethyl-furan-thiophene intermediate, often using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (e.g., DMF/water) are critical for isolating high-purity intermediates and final products .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- X-ray crystallography : Resolves stereochemistry and confirms the hydroxyethyl bridge configuration. For example, analogous compounds show dihedral angles between benzothiazole and thiophene rings (6.5–34.0°) .
- NMR spectroscopy : H and C NMR identify substituent effects, such as downfield shifts for amide protons (~10–12 ppm) and furan/thiophene aromatic signals .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Basic: What preliminary biological activities have been reported for benzothiazole derivatives structurally related to this compound?
Answer:
Benzothiazole analogs exhibit:
- Antifungal activity : Chromone-thiazolidinone hybrids inhibit fungal CYP51 enzymes (IC ~2–10 µM) .
- Antitumor effects : Substituted benzothiazoles (e.g., 6-fluoro derivatives) show cytotoxicity via topoisomerase inhibition (IC <5 µM in HeLa cells) .
- Antiviral potential : Thiazole-linked quinazolinones disrupt viral protease activity (e.g., HIV-1 protease inhibition) .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Answer:
- Reaction path searching : Quantum chemical calculations (DFT) model transition states and intermediates to identify energetically favorable pathways .
- Solvent/catalyst screening : Machine learning analyzes datasets (e.g., reaction yields under varying solvents) to predict optimal conditions (e.g., DMF vs. THF for amidation) .
- Kinetic modeling : Monte Carlo simulations optimize reaction time and temperature, reducing trial-and-error experimentation .
Advanced: How should researchers resolve contradictions in biological activity data across similar compounds?
Answer:
- Structural benchmarking : Compare substituent effects (e.g., replacing furan with thiophene) using SAR studies. For example, 4-methoxybenzamide analogs show enhanced solubility but reduced potency .
- Assay standardization : Control variables like cell line selection (e.g., MCF-7 vs. HepG2) and incubation time to isolate compound-specific effects .
- Meta-analysis : Aggregate data from crystallography (e.g., binding mode differences) and enzymatic assays to reconcile discrepancies .
Advanced: What strategies are recommended for studying the structure-activity relationship (SAR) of this compound?
Answer:
- Fragment-based design : Synthesize analogs with modified heterocycles (e.g., replacing thiophene with pyridine) to assess electronic effects on bioactivity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with His163 in CYP51) .
- Proteomics profiling : LC-MS/MS screens for off-target binding, clarifying selectivity against related enzymes .
Advanced: How can crystallographic data inform the design of derivatives with improved stability?
Answer:
- Packing analysis : Identify intermolecular interactions (e.g., π-π stacking between benzothiazole and phenyl rings) that enhance crystal lattice stability .
- Hydrogen bond networks : Modify substituents (e.g., hydroxyl → methoxy) to strengthen intra-molecular H-bonds, reducing conformational flexibility .
- Solvent exclusion : Design hydrophobic groups (e.g., methyl at position 6) to minimize solvent inclusion in the crystal lattice .
Advanced: What experimental and computational approaches are used to predict metabolic pathways?
Answer:
- In vitro assays : Liver microsome incubations (human/rat) with LC-HRMS detect phase I/II metabolites (e.g., hydroxylation at the furan ring) .
- CYP450 docking : Glide SP simulations predict oxidation sites (e.g., CYP3A4-mediated N-dealkylation) .
- QSAR models : Train algorithms on ADME datasets to prioritize derivatives with favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
